molecular formula C6H12ClNO2 B1653719 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride CAS No. 1909336-52-2

1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride

Cat. No. B1653719
M. Wt: 165.62
InChI Key: YDOBMYGMNAYRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride, also known as cis-4-(Methylamino)-1-carboxy-2-(methylamino)cyclobutane, is a cyclic amino acid that has been widely used in scientific research. This compound is a derivative of cyclobutane, which is a four-membered carbon ring. The unique structure of 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride makes it an important molecule for studying the mechanism of action of various biological processes.

Mechanism Of Action

The mechanism of action of 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride is based on its ability to inhibit the reuptake of neurotransmitters. This compound binds to the transporter proteins that are responsible for removing neurotransmitters from the synaptic cleft, thereby preventing their reuptake. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which enhances their signaling activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride are dependent on the specific biological process being studied. In general, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to affect protein folding and enzyme catalysis.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride in lab experiments is its potency as a neurotransmitter transporter inhibitor. This makes it an important tool for studying the molecular mechanisms of neurotransmission. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues being studied.

Future Directions

There are several future directions for research involving 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride. One area of research is the development of more potent and selective inhibitors of neurotransmitter transporters. Another area of research is the identification of novel biological processes that can be studied using this compound. Additionally, there is a need for further research on the potential toxicity of this compound and its effects on cellular and tissue viability.

Scientific Research Applications

1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride has been extensively used in scientific research for studying various biological processes, including neurotransmission, protein folding, and enzyme catalysis. This compound is a potent inhibitor of the neurotransmitter transporter system, which makes it an important tool for studying the molecular mechanisms of neurotransmission.

properties

IUPAC Name

1-(methylamino)cyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-6(5(8)9)3-2-4-6;/h7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOBMYGMNAYRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride

CAS RN

1909336-52-2
Record name Cyclobutanecarboxylic acid, 1-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909336-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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